molecular formula C13H11NO B13086148 2-Methyl-3-(pyridin-2-yl)benzaldehyde CAS No. 89930-06-3

2-Methyl-3-(pyridin-2-yl)benzaldehyde

Cat. No.: B13086148
CAS No.: 89930-06-3
M. Wt: 197.23 g/mol
InChI Key: RZIUTQMBXRUPMR-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyridin-2-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2-methylbenzaldehyde reacts with pyridin-2-ylmagnesium bromide in the presence of a catalyst . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-(pyridin-2-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The pyridin-2-yl group enhances its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 3-position.

    2-Methyl-3-(pyridin-4-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 4-position.

    2-Methyl-3-(pyridin-2-yl)benzoic acid: Oxidized form of the compound.

Uniqueness

2-Methyl-3-(pyridin-2-yl)benzaldehyde is unique due to the specific positioning of the pyridin-2-yl group, which influences its chemical reactivity and binding properties. This positioning allows for distinct interactions with biological targets and different reactivity patterns compared to its isomers .

Properties

CAS No.

89930-06-3

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-methyl-3-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C13H11NO/c1-10-11(9-15)5-4-6-12(10)13-7-2-3-8-14-13/h2-9H,1H3

InChI Key

RZIUTQMBXRUPMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=N2)C=O

Origin of Product

United States

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